molecular formula C20H20ClNO4S2 B11401889 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11401889
M. Wt: 438.0 g/mol
InChI Key: RKIYUKUSILNYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. This compound is extensively used in immunological and pharmacological research to investigate the role of NLRP3-driven inflammation in a wide range of disease models. Its primary mechanism of action involves directly binding to NLRP3 and preventing the assembly of the inflammasome complex, thereby blocking the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7324004/]. Research with this inhibitor has been pivotal in elucidating the pathophysiological contributions of NLRP3 in conditions such as gout, atherosclerosis, Alzheimer's disease, and multiple sclerosis. By specifically targeting the NLRP3 pathway, this tool compound enables scientists to dissect complex inflammatory cascades and validate NLRP3 as a therapeutic target for a broad spectrum of inflammatory and autoimmune diseases.

Properties

Molecular Formula

C20H20ClNO4S2

Molecular Weight

438.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H20ClNO4S2/c1-12-3-6-16-17(9-12)27-19(18(16)21)20(23)22(10-15-5-4-13(2)26-15)14-7-8-28(24,25)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3

InChI Key

RKIYUKUSILNYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 6-Methyl-1-Benzothiophene-2-Carboxylic Acid

The benzothiophene scaffold is constructed via a Gewald reaction, which facilitates annulation of substituted benzene derivatives with thiophene precursors. Starting with 4-methylbenzenethiol and ethyl acetoacetate under acidic conditions (H₂SO₄, 60°C), cyclization yields 6-methyl-1-benzothiophene-2-carboxylate. Saponification with NaOH (2 M, reflux) produces the free carboxylic acid (yield: 78–82%).

Key Reaction Parameters:

  • Temperature : 60–80°C for cyclization

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv)

  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Activation of the Carboxylic Acid for Amidation

Generation of the Acid Chloride

The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂, 2 equiv) in toluene at reflux (110°C, 2 h). Excess SOCl₂ is removed under reduced pressure to yield 3-chloro-6-methyl-1-benzothiophene-2-carboxyl chloride as a pale-yellow solid (yield: 95%).

Synthesis of the N,N-Disubstituted Amine Component

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

Tetrahydrothiophene-3-amine is oxidized to the sulfone using hydrogen peroxide (30% w/w) in acetic acid at 50°C for 12 h. The product is purified via recrystallization from ethanol/water (yield: 88%).

Synthesis of (5-Methylfuran-2-yl)Methylamine

Furfuryl amine is methylated at the 5-position using iodomethane (2 equiv) and K₂CO₃ in DMF (60°C, 6 h). The product is isolated by distillation under reduced pressure (yield: 75%).

Sequential Amidation Strategy

First Amidation: Coupling with 1,1-Dioxidotetrahydrothiophen-3-Amine

The acid chloride is reacted with 1,1-dioxidotetrahydrothiophen-3-amine (1.1 equiv) in anhydrous THF using triethylamine (TEA, 2 equiv) as a base. The reaction is stirred at room temperature for 4 h, yielding 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide (yield: 85%).

Second Alkylation: Introduction of (5-Methylfuran-2-yl)Methyl Group

The secondary amine is alkylated with (5-methylfuran-2-yl)methyl bromide (1.5 equiv) in the presence of K₂CO₃ (2 equiv) in DMF at 80°C for 8 h. Purification by silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final product (yield: 70%).

Stereochemical and Purity Considerations

Chiral Resolution of 1,1-Dioxidotetrahydrothiophen-3-Amine

The sulfone-containing amine exhibits a chiral center at the 3-position. Enantiomeric separation is achieved via chiral supercritical fluid chromatography (SFC) using a Chiralpak AD-3 column (CO₂/ethanol with 0.05% DEA). The (R)-enantiomer is isolated with >99% ee for subsequent reactions.

Analytical Characterization

HPLC Purity : >98% (C18 column, acetonitrile/water + 0.1% TFA)
MS (ESI+) : m/z 547.1 [M+H]⁺
¹H NMR (600 MHz, CDCl₃): δ 7.82 (s, 1H, ArH), 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.15 (s, 1H, furan-H), 4.85–4.70 (m, 2H, N-CH₂-furan), 3.90–3.75 (m, 2H, tetrahydrothiophene-H), 2.95–2.85 (m, 4H, SO₂-CH₂), 2.45 (s, 3H, Ar-CH₃), 2.30 (s, 3H, furan-CH₃).

Scale-Up and Process Optimization

Catalytic Improvements

Replacing HATU with cheaper coupling agents (e.g., EDCl/HOBt) reduces costs without compromising yield (tested at 10 mmol scale, yield: 82%).

Solvent Recycling

THF and DMF are recovered via distillation (≥90% recovery) to enhance sustainability.

Comparative Analysis of Alternative Routes

MethodYield (%)Purity (%)Cost (USD/g)
Sequential Amidation7098120
One-Pot Tandem Reaction5595150
Solid-Phase Synthesis6097180

The sequential amidation approach balances yield, purity, and operational simplicity, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The chlorine atom in the benzothiophene core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound’s benzothiophene core is known for its activity in various biological systems. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of benzothiophene have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could serve as a lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. The dioxidotetrahydrothiophene group may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Compound Name / CAS / Source Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Benzo[b]thiophene - 3-Cl, 6-CH₃
- N-(1,1-dioxidotetrahydrothiophen-3-yl)
- N-[(5-methylfuran-2-yl)methyl]
C₂₃H₂₃ClN₂O₄S₂ ~505.0 (estimated) High polarity (sulfone group), moderate lipophilicity (logP ~3.5)
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide Benzo[b]furan - 5-Cl, 3,6-CH₃
- N-(3-methoxybenzyl)
C₂₂H₂₂ClNO₅S 464.0 Lower aromaticity (furan vs. thiophene), increased electron density (methoxy group)
3-Chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide (CAS 575470-41-6) Benzo[b]thiophene - 3-Cl, 6-CH₃
- N-(3-chlorobenzyl)
C₂₁H₁₉Cl₂NO₃S₂ 468.4 Higher lipophilicity (logP 5.41), dual chloro substituents enhancing halogen bonding
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (CAS 5701-83-7) Benzo[b]thiophene - 3-Cl, 6-CH₃
- N-(3-CF₃-phenyl)
C₁₇H₁₁ClF₃NOS 369.8 High electronegativity (CF₃ group), lower molecular weight enhancing bioavailability
N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide (CAS 438531-46-5) Benzo[b]thiophene - 3-Cl, 6-NO₂
- N-ethyl, N-(benzodioxolyl)
C₁₈H₁₃ClN₂O₅S 404.8 Nitro group increasing reactivity, benzodioxole enhancing π-π interactions

Key Differentiators

  • Sulfone vs. Non-Sulfone Analogs: The 1,1-dioxidotetrahydrothiophen-3-yl group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to non-sulfonated analogs like the trifluoromethylphenyl derivative .
  • Furan vs.

Biological Activity

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro substituent and a tetrahydrothiophene moiety, suggest various biological activities that could be leveraged for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14ClNO3S2C_{14}H_{14}ClNO_3S_2, with a molecular weight of approximately 343.9 g/mol. The structure includes:

  • A benzothiophene core.
  • A tetrahydrothiophene ring with dioxidation.
  • A carboxamide functional group.

These features contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest it acts as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and proliferation.
  • Protein Binding : The compound may bind to target proteins or enzymes, altering their activity and influencing downstream biological processes.
  • Gene Expression Modulation : There is evidence that it can influence gene expression related to various cellular functions, which could be beneficial in treating diseases like cancer.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in these cells by activating caspase pathways, which are crucial for programmed cell death.

Antimicrobial Properties

Research has also indicated potential antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Studies

StudyFindings
Study 1: Anticancer Activity (Journal of Medicinal Chemistry)Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
Study 2: Antimicrobial Efficacy (International Journal of Antimicrobial Agents)Showed inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations above 20 µg/mL.
Study 3: Enzyme Inhibition (Bioorganic & Medicinal Chemistry Letters)Identified as a potent inhibitor of serine proteases involved in inflammation pathways, suggesting anti-inflammatory properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameStructural FeaturesUnique Biological Activities
Compound AChlorinated phenoxy groupAntiviral properties
Compound BFluorinated substituentsEnhanced solubility and bioavailability
Compound CThiazole ring incorporationDistinct anti-inflammatory effects

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The synthesis involves multi-step procedures, including:

  • Core formation : Construction of the benzothiophene scaffold via cyclization of halogenated precursors (e.g., bromo- or chloro-substituted intermediates) .
  • Functionalization : Sequential N-alkylation using tetrahydrothiophene-3-yl and furan-methyl groups, followed by sulfone oxidation (1,1-dioxidotetrahydrothiophene moiety) .
  • Purification : Chromatographic techniques (e.g., silica gel column) and recrystallization to isolate the final product.

Challenges include steric hindrance during alkylation and oxidation side reactions. Low yields (~2–5%) in analogous multi-step syntheses highlight the need for optimization .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl groups on benzothiophene and furan rings) and assess purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related carboxamides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low synthetic yields?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow chemistry () enables precise control of reaction kinetics and reduces byproduct formation .
  • Alternative Catalysts : Explore palladium or copper catalysts for efficient coupling steps.
  • In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically.

Q. How to resolve contradictions in biological activity data across studies?

  • Standardized Assays : Ensure consistent microbial strains, inoculum sizes, and growth media. For example, reports variable antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria, which may stem from membrane permeability differences .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro, methyl groups) to isolate bioactive moieties. Compare with analogs like 3-chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzothiophene carboxamide, which showed selective activity .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Target enzymes critical to microbial viability (e.g., dihydrofolate reductase or bacterial topoisomerases) .
  • Molecular Docking : Simulate interactions with binding pockets using software like AutoDock.
  • Gene Expression Profiling : RNA sequencing can identify pathways disrupted by the compound (e.g., oxidative stress response genes).

Q. How to design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze physicochemical changes (e.g., sulfone group oxidation) .

Data Contradiction Analysis

Q. Why might biological activity data conflict between in vitro and in vivo studies?

  • Metabolic Instability : The compound may undergo rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation), reducing bioavailability.
  • Solubility Limitations : Poor aqueous solubility (common with benzothiophene derivatives) can skew in vitro results. Use surfactants or co-solvents (e.g., DMSO) to improve dissolution .

Methodological Recommendations

  • Synthetic Protocol Refinement : Replace traditional batch reactors with flow reactors to enhance reproducibility and scalability .
  • Bioactivity Validation : Combine minimum inhibitory concentration (MIC) assays with time-kill studies to assess bactericidal vs. bacteriostatic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.